1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne is an organic compound that belongs to the class of diarylethynes. This compound is characterized by the presence of two 2,5-dimethylthiophen-3-yl groups attached to an ethyne (acetylene) backbone. Diarylethynes are known for their unique electronic properties and are often used in the synthesis of photoactive materials and organic semiconductors.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne can be synthesized through a variety of methods. One common approach involves the coupling of 2,5-dimethylthiophen-3-yl halides with acetylene derivatives under palladium-catalyzed cross-coupling conditions. The reaction typically employs a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine or potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethyne group to an ethane group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Ethane derivatives
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of photoactive materials and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne involves its interaction with specific molecular targets and pathways. In photoactive applications, the compound undergoes photoinduced electron transfer processes, leading to the generation of excited states and subsequent emission of light. In biological systems, the compound may interact with cellular components, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethyne can be compared with other diarylethynes, such as:
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane: Similar structure but with an ethane backbone instead of ethyne.
1,2-Bis(2,5-dimethylthiophen-3-yl)benzene: Contains a benzene ring instead of an ethyne backbone.
1,2-Bis(2,5-dimethylthiophen-3-yl)cyclopentene: Features a cyclopentene ring in place of the ethyne backbone.
The uniqueness of this compound lies in its ethyne backbone, which imparts distinct electronic properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C14H14S2 |
---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
3-[2-(2,5-dimethylthiophen-3-yl)ethynyl]-2,5-dimethylthiophene |
InChI |
InChI=1S/C14H14S2/c1-9-7-13(11(3)15-9)5-6-14-8-10(2)16-12(14)4/h7-8H,1-4H3 |
InChI Key |
JTUZSCRRMCYVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C#CC2=C(SC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.